molecular formula C6H13NO2S B128514 methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate CAS No. 149207-23-8

methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate

Cat. No. B128514
M. Wt: 163.24 g/mol
InChI Key: FIXGPNLTDAUQQF-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate, also known as methionine sulfoximine (MSO), is a synthetic amino acid analogue that has been widely used in scientific research. MSO is a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine, an important amino acid in many biological processes.

Mechanism Of Action

MSO acts as a potent inhibitor of glutamine synthetase, binding to the active site of the enzyme and preventing it from catalyzing the conversion of glutamate and ammonia to glutamine. This results in a decrease in the intracellular levels of glutamine, which can have a variety of effects on cellular metabolism and function.

Biochemical And Physiological Effects

MSO has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and alteration of gene expression. MSO has also been found to have neurotoxic effects, particularly in the central nervous system, where it can lead to the accumulation of glutamate and subsequent excitotoxicity.

Advantages And Limitations For Lab Experiments

MSO has several advantages for use in lab experiments, including its potency as an inhibitor of glutamine synthetase, its ability to selectively target glutamine metabolism, and its relatively low cost. However, MSO also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving MSO, including the development of new drugs that target glutamine metabolism, the exploration of MSO's effects on other cellular pathways and processes, and the investigation of MSO's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying MSO's neurotoxic effects and to develop strategies to mitigate these effects.

Synthesis Methods

MSO can be synthesized by the reaction of methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate with hydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with sulfuric acid to obtain MSO.

Scientific Research Applications

MSO has been used in various scientific research applications, including studies on the metabolism of glutamine, the regulation of gene expression, and the development of new drugs. MSO has been found to be particularly useful in studying the role of glutamine in cancer cells, as cancer cells are known to have an increased dependence on glutamine for their growth and survival.

properties

CAS RN

149207-23-8

Product Name

methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate

InChI

InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m1/s1

InChI Key

FIXGPNLTDAUQQF-SCSAIBSYSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)OC)N)S

SMILES

CC(C)(C(C(=O)OC)N)S

Canonical SMILES

CC(C)(C(C(=O)OC)N)S

synonyms

L-Valine, 3-mercapto-, methyl ester (9CI)

Origin of Product

United States

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